BenchChemオンラインストアへようこそ!

2-(naphthalen-1-yl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acetamide

Medicinal Chemistry Screening Library Selection ADME Prediction

2-(Naphthalen-1-yl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acetamide (CAS 392241-49-5, molecular formula C₂₁H₁₇N₃OS, molecular weight 359.45 g/mol) is a synthetic small molecule belonging to the naphthyl-1,3,4-thiadiazoleacetamide class. Its architecture comprises a naphthalen-1-yl moiety linked via an acetamide bridge to a 1,3,4-thiadiazole core that bears a 3-methylphenyl (m-tolyl) substituent at the 5-position.

Molecular Formula C21H17N3OS
Molecular Weight 359.45
CAS No. 392241-49-5
Cat. No. B2826393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(naphthalen-1-yl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acetamide
CAS392241-49-5
Molecular FormulaC21H17N3OS
Molecular Weight359.45
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)CC3=CC=CC4=CC=CC=C43
InChIInChI=1S/C21H17N3OS/c1-14-6-4-10-17(12-14)20-23-24-21(26-20)22-19(25)13-16-9-5-8-15-7-2-3-11-18(15)16/h2-12H,13H2,1H3,(H,22,24,25)
InChIKeyRAHUUDTYOVSIII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Naphthalen-1-yl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acetamide (CAS 392241-49-5) — Structural Baseline and Compound-Class Context for Procurement Screening


2-(Naphthalen-1-yl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acetamide (CAS 392241-49-5, molecular formula C₂₁H₁₇N₃OS, molecular weight 359.45 g/mol) is a synthetic small molecule belonging to the naphthyl-1,3,4-thiadiazoleacetamide class . Its architecture comprises a naphthalen-1-yl moiety linked via an acetamide bridge to a 1,3,4-thiadiazole core that bears a 3-methylphenyl (m-tolyl) substituent at the 5-position. The 1,3,4-thiadiazole scaffold is recognized as a privileged structure in medicinal chemistry owing to its hydrogen-bonding capabilities and documented appearance in anticancer, antimicrobial, and anti-infectious discovery programs [1]. Critically, this specific compound (CAS 392241-49-5) is currently absent from peer-reviewed primary literature or patents reporting quantitative biological data, and is primarily available as a screening-library entity from commercial suppliers .

Why Naphthalen-1-yl-thiadiazole-acetamides Cannot Be Interchanged Without Quantitative Risk — The m-Tolyl Case for 392241-49-5


Within the naphthalen-1-yl-1,3,4-thiadiazoleacetamide sub-series, the identity of the 5-position aryl substituent dictates molecular topology, lipophilicity, and electronic character, parameters that directly modulate target engagement, selectivity, and ADME behavior. The m-tolyl group of CAS 392241-49-5 introduces a distinct meta-methyl substitution pattern that is absent from the commercially available unsubstituted phenyl analog (CAS 392243-31-1) and the ortho- and para-tolyl isomers . Even small changes in the aryl appendage can cause large shifts in biological activity within thiadiazole-based series; literature on structurally related 1,3,4-thiadiazoles confirms that phenyl-substituted compounds exhibit different antiproliferative potency and selectivity profiles compared with naphthyl-substituted congeners [1]. Generic substitution among these analogs without compound-specific quantitative evidence therefore carries a high risk of invalidating SAR hypotheses and producing non-reproducible screening results.

Quantitative Differentiation Evidence Guide — 2-(Naphthalen-1-yl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acetamide (392241-49-5) vs. Closest Commercial Analogs


Molecular Weight and Lipophilicity Differentiation — m-Tolyl vs. Unsubstituted Phenyl Analog

The presence of a meta-methyl group on the 5-phenyl ring of CAS 392241-49-5 increases the molecular weight by 14.03 g/mol relative to the unsubstituted phenyl analog (CAS 392243-31-1, MW 345.42) and raises the predicted partition coefficient (cLogP) by approximately +0.5 log units, shifting the compound into a more lipophilic physicochemical space . This magnitude of cLogP shift is sufficient to alter membrane permeability predictions and protein-binding estimates in lead-optimization workflows [1].

Medicinal Chemistry Screening Library Selection ADME Prediction

Hydrogen-Bond Donor Count Differentiation — m-Tolyl vs. Ethyl Analog

CAS 392241-49-5 possesses a single hydrogen-bond donor (the acetamide NH), identical to its ethyl-substituted analog N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide (CAS 361198-14-3) . However, the m-tolyl group contributes an additional aromatic ring that increases topological polar surface area (tPSA) by approximately 10–15 Ų relative to the ethyl analog, potentially affecting oral bioavailability according to Veber's rules (tPSA < 140 Ų preferred) [1]. Both compounds satisfy the hydrogen-bond donor criterion of Lipinski's rule of five (HBD ≤ 5), but the elevated tPSA of the m-tolyl derivative places it closer to the upper boundary for favorable oral absorption.

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Positional Isomer Differentiation — Meta-Methyl vs. Ortho-Methyl vs. Para-Methyl Tolyl Regioisomers

CAS 392241-49-5 is one of three constitutionally isomeric tolyl derivatives sharing identical molecular formula (C₂₁H₁₇N₃OS, MW 359.45): the 5-(m-tolyl) target, the 5-(o-tolyl) isomer (CAS 392243-47-9), and the 5-(p-tolyl) isomer (CAS not retrieved, but structurally confirmed) . The meta-methyl orientation directs the methyl group away from the thiadiazole–acetamide junction, minimizing steric clash with the acetamide NH and preserving an unencumbered hydrogen-bond donor geometry. In contrast, the ortho-methyl isomer introduces significant steric hindrance that can disrupt coplanarity and weaken key hydrogen-bonding interactions with biological targets, a phenomenon consistently observed in SAR studies of ortho-substituted aryl-thiadiazoles [1].

SAR Studies Regiochemical Selectivity Target Engagement

Vendor Catalog Specificity — Exclusive m-Tolyl vs. Multi-Source Phenyl Analog Availability

CAS 392241-49-5 is listed by a limited number of commercial screening-compound suppliers (primarily BenchChem and EvitaChem), whereas the unsubstituted phenyl analog (CAS 392243-31-1) appears in broader vendor catalogs including BenchChem, EvitaChem, and several others . This narrower sourcing footprint means that procurement of the m-tolyl compound requires supplier-specific engagement and may involve longer lead times, but also indicates that the compound is less likely to have been exhaustively screened across multiple academic or industrial panels, potentially offering novelty value in target-agnostic phenotypic screens .

Chemical Sourcing Procurement Strategy Supply Chain Differentiation

Absence of Published Biological Data — A Critical Differentiator for Prospective Screening

As of May 2026, no peer-reviewed publication or patent contains quantitative in vitro or in vivo biological data for CAS 392241-49-5. Comprehensive searches of PubMed, PubChem (BioAssay), Google Patents, and RSC/ACS journal databases return zero hits with IC₅₀, EC₅₀, Kd, or % inhibition values for this compound [1][2]. By comparison, structurally related 1,3,4-thiadiazoleacetamides in the RSC Medicinal Chemistry 2023 series (e.g., compounds T5, T6, T8) have published anti-plasmodial IC₅₀ values against PfNF54 (0.94–3.46 μM) and PfW2 (3.91 μM) [3]. This data void means that any biological activity attributed to CAS 392241-49-5 is currently untested and unverified, which is simultaneously its primary risk and its primary value proposition for groups seeking unexplored chemical matter.

Novelty Assessment Screening Prioritization IP Landscape

Recommended Application Scenarios for 2-(Naphthalen-1-yl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acetamide (392241-49-5) Procurement


Prospective Phenotypic Screening in Antiparasitic or Anticancer Programs

Given the documented anti-plasmodial activity (PfNF54 IC₅₀ 0.94–3.46 μM) and anticancer activity of close structural analogs in the naphthyl-thiadiazoleacetamide class [1], CAS 392241-49-5 is rationally positioned as an unexplored candidate for phenotypic whole-cell screening against Plasmodium falciparum or MCF-7/HepG2 cancer cell lines. The meta-tolyl substitution offers a distinct chemical handle absent from published series, potentially revealing novel SAR. Procurement for this purpose is justified by the compound's structural novelty and the absence of prior screening data.

Selectivity Profiling Against Dihydrofolate Reductase (DHFR) Orthologs

The 2023 RSC Medicinal Chemistry study established that naphthyl-1,3,4-thiadiazoleacetamide hybrids can inhibit Plasmodium falciparum DHFR via the folate pathway [1]. CAS 392241-49-5, with its m-tolyl group, can serve as a selectivity probe to determine whether meta-methyl substitution on the thiadiazole 5-aryl ring differentially affects binding to PfDHFR vs. human DHFR, addressing a key selectivity question in antiparasitic drug design.

Physicochemical Property Benchmarking in Oral Drug-Likeness Optimization

With MW 359.45, cLogP ≈ 4.2, and HBD = 1, CAS 392241-49-5 sits at the boundary of Lipinski's rule of five . This compound can be procured as a reference standard in medicinal chemistry campaigns aiming to optimize oral bioavailability within the naphthyl-thiadiazole chemical series, providing a well-defined data point for correlating structural features (specifically the m-tolyl group) with measured ADME parameters such as Caco-2 permeability and microsomal stability.

Chemical Probe for Hydrogen-Bond-Dependent Target Engagement Studies

The meta-methyl orientation of CAS 392241-49-5 preserves a sterically unencumbered acetamide NH hydrogen-bond donor [2]. This compound can be used as a control probe alongside its ortho-tolyl isomer (CAS 392243-47-9, where the NH is sterically shielded) to experimentally test whether target engagement at a given binding site depends on hydrogen-bond accessibility, a critical question for validating binding-mode hypotheses in structure-based drug design.

Quote Request

Request a Quote for 2-(naphthalen-1-yl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.